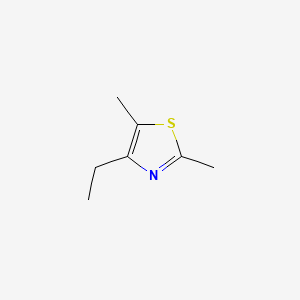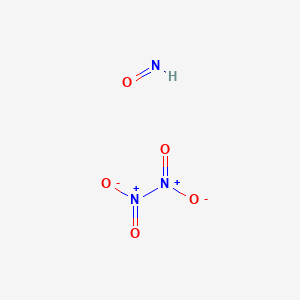
5-Amino-2-methyl-4-pyrimidinecarboxylic acid
Übersicht
Beschreibung
“5-Amino-2-methyl-4-pyrimidinecarboxylic acid” is a novel cyclic amino acid that was detected in and subsequently isolated from extremely halophilic species of the bacterial genus Ectothiorhodospira . It is only accumulated within the cytoplasm under certain growth conditions and seems to serve an osmoregulatory function .
Synthesis Analysis
The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, and the yield of ectoine was significantly increased and the cost was reduced . The ectABC genes from Halomonas elongata were introduced into E. coli MG1655 to produce ectoine without high osmolarity . Subsequently, the lysA gene was deleted to weaken the competitive L-lysine biosynthesis pathway and ectoine bioconversion was further optimized, leading to an increase of ectoine titer .
Molecular Structure Analysis
The structure of this compound was elucidated by a combination of nuclear magnetic resonance (NMR) techniques and mass spectrometry . The molecular formula of a derivative of this compound, hydroxyectoine, is C6H10N2O3 and the molecular mass is 158 .
Wissenschaftliche Forschungsanwendungen
Biotechnological Production
- Scientific Field : Biotechnology
- Application Summary : “5-Amino-2-methyl-4-pyrimidinecarboxylic acid” is used in the biotechnological production of ectoine, a natural secondary metabolite in halophilic microorganisms . Ectoine protects cells against environmental stressors such as salinity, freezing, drying, and high temperatures .
- Results or Outcomes : The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, significantly increasing the yield of ectoine and reducing the cost .
Antiviral Studies
- Scientific Field : Virology
- Application Summary : Compounds containing “5-Amino-2-methyl-4-pyrimidinecarboxylic acid” have shown relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The antiviral activity of these compounds is almost on par with the well-known antiviral commercial drug, Ribavirin .
Cosmetic Industry
- Scientific Field : Cosmetology
- Application Summary : Ectoine has vast applications in the cosmetic industry . It has been formulated into a cream as a topical treatment for patients with atopic dermatitis (AD), which is often associated with deteriorated skin barrier function and skin dryness .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of ectoine-containing cream has shown promising results in improving skin conditions .
Food Industry
- Scientific Field : Food Science
- Application Summary : Ectoine is revolutionizing the food industry with its unique properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of ectoine in the food industry has shown promising results, but the specific outcomes were not detailed in the source .
Neurodegenerative Diseases
- Scientific Field : Neurology
- Application Summary : Ectoine strongly inhibits the Ab42 amyloid formation in vitro, reducing the toxicity to human neurblastoma cells . Ab42 is the most predominant proteolytic fragment found in amyloid plaques, thus, ectoine may act as a potential inhibitor associated with neurodegenerative diseases .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of ectoine has shown promising results in reducing the toxicity to human neurblastoma cells .
Agriculture
- Scientific Field : Agriculture
- Application Summary : Ectoine has shown high commercial value in agriculture . It is produced by various bacteria as a natural cell protectant against environmental stress, such as osmotic and temperature stress .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of ectoine in agriculture has shown promising results, but the specific outcomes were not detailed in the source .
Pharmaceutical Industry
- Scientific Field : Pharmacology
- Application Summary : Ectoine has extensive applications in the pharmaceutical industry . It has been used in disease treatment such as Alzheimer’s Disease , atopic dermatitis , colitis , allergic rhinitis , and lung inflammation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of ectoine in the pharmaceutical industry has shown promising results, but the specific outcomes were not detailed in the source .
Eigenschaften
IUPAC Name |
5-amino-2-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOSKVZIXQXBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318972 | |
| Record name | 5-Amino-2-methyl-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methyl-4-pyrimidinecarboxylic acid | |
CAS RN |
501662-73-3 | |
| Record name | 5-Amino-2-methyl-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















